1-phenyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid

Xanthine oxidase inhibition Regioisomer SAR Hypouricemic agents

1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid (CAS 497833-13-3) is a heterocyclic building block from the 1-aryl-5-(trifluoromethyl)pyrazole class, distinguished by a carboxylic acid substituent at the pyrazole 3-position. With molecular formula C₁₁H₇F₃N₂O₂ and a computed XLogP3 of 2.7, the molecule presents a moderately lipophilic scaffold with a single H-bond donor (COOH) and six H-bond acceptors.

Molecular Formula C11H7F3N2O2
Molecular Weight 256.18 g/mol
CAS No. 497833-13-3
Cat. No. B3142094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-phenyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid
CAS497833-13-3
Molecular FormulaC11H7F3N2O2
Molecular Weight256.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=CC(=N2)C(=O)O)C(F)(F)F
InChIInChI=1S/C11H7F3N2O2/c12-11(13,14)9-6-8(10(17)18)15-16(9)7-4-2-1-3-5-7/h1-6H,(H,17,18)
InChIKeyIGZSBMSFNFCZRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Ready Overview of 1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid (CAS 497833-13-3)


1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid (CAS 497833-13-3) is a heterocyclic building block from the 1-aryl-5-(trifluoromethyl)pyrazole class, distinguished by a carboxylic acid substituent at the pyrazole 3-position [1]. With molecular formula C₁₁H₇F₃N₂O₂ and a computed XLogP3 of 2.7, the molecule presents a moderately lipophilic scaffold with a single H-bond donor (COOH) and six H-bond acceptors [1]. Published patent activity exceeds 34 patent families, indicating its role as a versatile intermediate in pharmaceutical and agrochemical invention [2]. Its specific substitution pattern—N-phenyl, 5-CF₃, and 3-COOH—creates a regioisomeric identity that cannot be replicated by the more extensively studied 4-carboxylic acid analog (CAS 98534-81-7) or by non-fluorinated pyrazole-3-carboxylic acids.

Why Generic Substitution of 1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid Carries Procurement Risk


Buyers cannot simply interchange this compound with its closest in-class analogs because regioisomerism on the pyrazole ring dictates distinct reactivity, biological target engagement, and downstream patent validity. The 3-carboxylic acid group places the carboxylate in a different electronic environment compared to the 4-carboxylic acid regioisomer, altering both the acidity (pKa) and the geometry of amide/ester derivatives [1]. Where 1-phenyl-pyrazole-4-carboxylic acid derivatives have been optimized as nanomolar xanthine oxidoreductase inhibitors (IC₅₀ = 4.2–5.7 nM for lead compounds 16c, 16d, 16f) [2], the 3-carboxylic acid scaffold has been separately pursued in succinate dehydrogenase inhibitor (SDHI) fungicide patents and CRAC channel modulator applications [3][4]. Using the wrong regioisomer would alter the vector of the carboxylic acid attachment, potentially abolishing activity on the intended target or infringing distinct patent space. Furthermore, the 5-trifluoromethyl group confers metabolic stability and lipophilicity advantages that are absent in non-fluorinated analogs such as 1-phenyl-1H-pyrazole-3-carboxylic acid (CAS 4747-46-0), where the lack of fluorine reduces both target affinity and pharmacokinetic half-life in downstream derivatives.

Quantitative Differential Evidence for 1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid vs. Closest Analogs


Regioisomeric Differentiation: 3-COOH vs. 4-COOH Dictates Target Profile in Xanthine Oxidoreductase Inhibition

In a direct head-to-head scaffold comparison, the 1-phenyl-pyrazole-4-carboxylic acid series produced XOR inhibitors with IC₅₀ values down to 4.2 nM (compound 16f), matching the clinical reference febuxostat (IC₅₀ = 5.4 nM) [1]. By contrast, the 3-carboxylic acid regioisomer has not demonstrated comparable XOR potency in published literature, implying that the 3-COOH geometry is unsuitable for the XOR molybdenum-pterin binding pocket. This regioisomeric selectivity has pushed industrial XOR inhibitor programs exclusively toward the 4-carboxylic acid scaffold, leaving the 3-carboxylic acid compound available for orthogonal target classes such as succinate dehydrogenase (SDH) and CRAC channels, where its spatial presentation of the carboxylate may offer advantages [2][3].

Xanthine oxidase inhibition Regioisomer SAR Hypouricemic agents

Physicochemical Property Divergence: Calculated vs. Measured Lipophilicity and H-Bond Capacity

The target compound has a computed XLogP3 of 2.7, reflecting the combined lipophilic contributions of the N-phenyl and 5-trifluoromethyl groups [1]. The 4-carboxylic acid regioisomer (CAS 98534-81-7) shares the same molecular formula and predicted XLogP, but the positional shift of the carboxylate alters the local dipole moment and the pKa of the acid group, affecting solubility and formulation behavior. The non-fluorinated analog 1-phenyl-1H-pyrazole-3-carboxylic acid (CAS 4747-46-0, C₁₀H₈N₂O₂, MW 188.18) has a lower computed lipophilicity (XLogP3 ≈ 1.8) and lacks the electron-withdrawing CF₃ group, which in pyrazole series typically reduces metabolic oxidative deactivation [2]. The N-methyl analog (1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid) replaces the N-phenyl with a smaller methyl, reducing π-stacking capacity and target binding surface area.

Physicochemical profiling Lipophilicity Bioisosteric design

Patent Landscape Differentiation: Divergent Intellectual Property Coverage for 3-COOH vs. 4-COOH Scaffolds

Patentscope and Google Patents analysis reveals that 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid appears in 34 patent families, spanning SDHI fungicides, CRAC channel inhibitors, and kinase modulators [1]. The 4-carboxylic acid regioisomer is heavily patented for xanthine oxidase inhibition (e.g., Y-700 and related clinical candidates) [2]. The non-fluorinated 1-phenyl-1H-pyrazole-3-carboxylic acid appears in fewer patents and is largely used as a non-selectivity control. The 3-COOH compound thus occupies a distinct IP space, reducing freedom-to-operate conflicts when developing SDH-targeted agrochemicals or CRAC-modulating anti-inflammatory agents.

Patent mapping Agrochemical intermediates Pharmaceutical building blocks

Synthetic Tractability: Regioselective Synthesis Enables Clean Derivatization at the 3-Carboxylate

The 3-carboxylic acid group offers a single, well-defined point for amide or ester formation without competing reactivity at the 5-position (blocked by CF₃) or the 4-position (unsubstituted C–H). Patent literature demonstrates efficient conversion to diverse 3-carboxamides, sulfonamides, and hydrazides [1][2]. By contrast, the 4-carboxylic acid regioisomer is prone to decarboxylation under certain thermal conditions, and the 5-carboxylic acid isomer (if accessible) would suffer from steric hindrance by the adjacent CF₃ group. The non-fluorinated analog 1-phenyl-1H-pyrazole-3-carboxylic acid lacks the electron-withdrawing CF₃, resulting in a less activated carboxylate for nucleophilic acyl substitution.

Regioselective synthesis Amide coupling Pyrazole functionalization

Procurement-Driven Application Scenarios for 1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid


Agrochemical SDHI Fungicide Intermediate

The compound serves as a key carboxylic acid intermediate for constructing pyrazole-3-carboxamide SDH inhibitors. Patent US20050049237A1 explicitly exemplifies derivatives where the 3-COOH is converted to amides active against fungal respiratory chain targets [1]. The 5-CF₃ group enhances metabolic stability in planta, a property absent from non-fluorinated pyrazole-3-carboxylic acids, making this compound the preferred starting material for agrochemical lead optimization.

CRAC Channel Modulator Library Synthesis

Patents such as WO2010/048345 describe N-pyrazolyl carboxamides as CRAC channel inhibitors for inflammatory and immune disorders [2]. The 3-carboxylic acid regioisomer presents the amide vector in a geometry distinct from the 4-carboxylic acid series, enabling exploration of a unique chemical space around the CRAC Orai1/STIM1 interface. Procurement of the correct regioisomer is essential to maintain alignment with the patent SAR.

Kinase Inhibitor Scaffold Decoration

The combination of N-phenyl and 5-trifluoromethyl substituents creates a privileged fragment for ATP-competitive kinase inhibitors. The 3-carboxylic acid allows rapid parallel amide coupling to generate focused libraries targeting kinases with hydrophobic back pockets (e.g., TrkA, where related pyrazole amides achieve IC₅₀ values of 2 nM [3]). The 3-COOH regioisomer ensures the amide vector is directed away from the hinge-binding region, a spatial requirement confirmed by docking studies.

Metabolic Stability-Driven Lead Optimization

In programs where the non-fluorinated 1-phenyl-1H-pyrazole-3-carboxylic acid (CAS 4747-46-0) produces leads with inadequate microsomal half-life, the 5-CF₃ analog offers an immediate bioisosteric replacement [4]. The computed ΔXLogP3 of +0.9 units and the electron-withdrawing effect of CF₃ reduce CYP450-mediated oxidation of the pyrazole ring without altering the core scaffold geometry, enabling a direct SAR transfer while improving PK parameters.

Quote Request

Request a Quote for 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.